Homo egonol beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

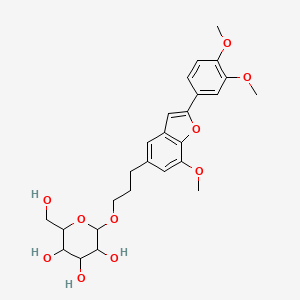

Homo egonol beta-D-glucoside is a biochemical compound with the molecular formula C26H32O10 and a molecular weight of 504.53 . It is a glucoside derivative of homo egonol, which is a member of the class of 1-benzofurans. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homo egonol beta-D-glucoside typically involves the glycosylation of homo egonol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer a glucose moiety to homo egonol under mild conditions . Chemical synthesis, on the other hand, may involve the use of glycosyl donors and catalysts to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved through optimized enzymatic processes, which offer higher yields and specificity compared to chemical methods .

Chemical Reactions Analysis

Types of Reactions

Homo egonol beta-D-glucoside can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the glucose moiety, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Homo egonol beta-D-glucoside has several applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the properties of glucosides.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of homo egonol beta-D-glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Egonol oleate: A fatty acid ester of egonol, differing in its lipid solubility and biological activity.

Egonol acetate:

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its water solubility and stability compared to its non-glycosylated counterparts. This structural modification also influences its biological activity, making it a valuable compound for research in various scientific fields .

Biological Activity

Homo egonol beta-D-glucoside, also known as egonol glucoside, is a glycosylated derivative of egonol, primarily derived from the plant Styrax ferrugineus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the substitution of the hydroxy hydrogen of egonol with a beta-D-glucosyl residue. This modification enhances its solubility and stability compared to its parent compound. The molecular formula of this compound is C24H32O11, with a molecular weight of approximately 504.53 g/mol .

1. Anti-inflammatory and Antioxidant Properties

Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to modulate inflammatory pathways by inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The antioxidant activity is attributed to its capacity to scavenge free radicals and reduce oxidative stress in cellular environments.

2. Cytotoxic Effects on Cancer Cell Lines

This compound has shown promising cytotoxic effects against various cancer cell lines. Notably, studies have reported its efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values indicating significant potency. For instance:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | ~25 | Induction of apoptosis |

| MDA-MB-231 | ~30 | Cell cycle arrest and apoptosis |

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment .

3. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Studies have indicated its effectiveness in inhibiting both bacterial and fungal growth, making it a candidate for further exploration in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : It inhibits key enzymes involved in inflammatory responses.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Defense : It enhances cellular defenses against oxidative damage by neutralizing free radicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Natural Products examined the anticancer properties of this compound in vitro. The researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6), suggesting its potential use in managing inflammatory diseases .

Properties

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBXVWJEZUKCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.